molecular formula C21H12ClN3S B009902 Acridine, 2-chloro-9-(4-quinazolinylthio)- CAS No. 102244-08-6

Acridine, 2-chloro-9-(4-quinazolinylthio)-

Cat. No. B009902
M. Wt: 373.9 g/mol
InChI Key: LLLWIYPZJYCYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine, 2-chloro-9-(4-quinazolinylthio)- is a chemical compound that belongs to the acridine family. It has been extensively studied for its potential use in scientific research applications.

Mechanism Of Action

The mechanism of action of acridine, 2-chloro-9-(4-quinazolinylthio)- is not fully understood. However, it is believed to act by intercalating into DNA, which can lead to DNA damage and cell death.

Biochemical And Physiological Effects

Acridine, 2-chloro-9-(4-quinazolinylthio)- has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been found to induce DNA damage and cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for the detection of DNA.

Advantages And Limitations For Lab Experiments

One advantage of using acridine, 2-chloro-9-(4-quinazolinylthio)- in lab experiments is its potential use as a fluorescent probe for the detection of DNA. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of acridine, 2-chloro-9-(4-quinazolinylthio)-. One direction is the further study of its potential use as a fluorescent probe for the detection of DNA. Another direction is the further study of its anti-tumor activity and potential use in cancer treatment. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in lab experiments.

Synthesis Methods

The synthesis of acridine, 2-chloro-9-(4-quinazolinylthio)- can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-9H-acridine with sodium hydride in dimethylformamide. This reaction produces 2-chloro-9-(hydroxymethyl)acridine. The second step involves the reaction of 2-chloro-9-(hydroxymethyl)acridine with 4-chloroquinazoline-2-thiol in the presence of potassium carbonate. This reaction produces acridine, 2-chloro-9-(4-quinazolinylthio)-.

Scientific Research Applications

Acridine, 2-chloro-9-(4-quinazolinylthio)- has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.

properties

CAS RN

102244-08-6

Product Name

Acridine, 2-chloro-9-(4-quinazolinylthio)-

Molecular Formula

C21H12ClN3S

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-9-quinazolin-4-ylsulfanylacridine

InChI

InChI=1S/C21H12ClN3S/c22-13-9-10-19-16(11-13)20(14-5-1-4-8-18(14)25-19)26-21-15-6-2-3-7-17(15)23-12-24-21/h1-12H

InChI Key

LLLWIYPZJYCYHG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54

Other CAS RN

102244-08-6

synonyms

ACRIDINE, 2-CHLORO-9-(4-QUINAZOLINYLTHIO)-

Origin of Product

United States

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